N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a cyano group at position 3, and a 3-(phenylthio)propanamide moiety at position 2. Its synthesis likely follows methodologies similar to those described for related tetrahydrothieno[2,3-c]pyridine derivatives, involving one-pot cyclization or condensation reactions . Safety protocols emphasize strict storage conditions (e.g., avoiding heat and ignition sources) and handling precautions, reflecting its reactive or sensitive nature .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-13(23)22-9-7-15-16(11-20)19(26-17(15)12-22)21-18(24)8-10-25-14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAOWAUQVNCAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogues with modifications to the tetrahydrothieno[2,3-c]pyridine core or substituents. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Substituent Impact on Bioactivity: The phenylthio group in the target compound may enhance lipophilicity and binding affinity compared to benzyl () or methyl groups (–13).
Synthetic Routes: One-pot syntheses (e.g., cyclization of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylates) are common for this class, as seen in and .
Pharmacological Relevance: The target compound’s 3-cyano and acetyl groups align with structural motifs in TNF-α inhibitors (), suggesting a mechanism involving interference with cytokine production. Patent derivatives (–13) highlight the core’s adaptability for diverse therapeutic targets, such as kinase inhibition or receptor modulation.
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